Product packaging for 4-(4,4-Difluorocyclohexyl)phenol(Cat. No.:CAS No. 161553-81-7)

4-(4,4-Difluorocyclohexyl)phenol

Cat. No.: B12568873
CAS No.: 161553-81-7
M. Wt: 212.24 g/mol
InChI Key: ZPUAZJUHBWTKJI-UHFFFAOYSA-N
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Description

This section cannot be completed due to a lack of available data. To write a compelling product description, the following information about 4-(4,4-Difluorocyclohexyl)phenol is typically needed: 1. IUPAC Name & Structure: Confirmation of the systematic name and chemical structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F2O B12568873 4-(4,4-Difluorocyclohexyl)phenol CAS No. 161553-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161553-81-7

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

4-(4,4-difluorocyclohexyl)phenol

InChI

InChI=1S/C12H14F2O/c13-12(14)7-5-10(6-8-12)9-1-3-11(15)4-2-9/h1-4,10,15H,5-8H2

InChI Key

ZPUAZJUHBWTKJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)(F)F

Origin of Product

United States

Relevance of Phenolic Moieties in Advanced Chemical Synthesis and Materials

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and materials science. britannica.com Their versatile reactivity and inherent properties make them valuable building blocks for a wide array of materials.

The hydroxyl group of a phenol (B47542) is weakly acidic and can participate in hydrogen bonding, which influences the macroscopic properties of phenolic materials, such as their boiling points and solubility. libretexts.orgbyjus.com Phenolic resins, formed from the polymerization of phenols and aldehydes, were among the first synthetic polymers to be commercialized and continue to be used extensively in laminates, adhesives, and coatings due to their heat resistance and durability. google.comyoutube.comniir.org

In the context of advanced materials, the phenolic moiety can serve as a versatile scaffold for further functionalization. Its aromatic ring can be modified with various substituents to tailor the electronic and physical properties of the resulting molecule. This adaptability makes phenolic structures, including 4-(4,4-Difluorocyclohexyl)phenol , valuable intermediates in the synthesis of complex molecules for specialized applications. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are key to understanding its reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a molecule like 4-(4,4-Difluorocyclohexyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the aromatic ring as well. The presence of the electron-withdrawing difluorocyclohexyl group can influence the energy levels of these orbitals.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the area around the phenolic hydroxyl group would exhibit a negative potential (red/yellow) due to the lone pairs of the oxygen atom, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group would show a positive potential (blue), indicating its acidic nature.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds. Specific experimental or computational data for this compound is not publicly available.

Computational methods can be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of any transition states. For instance, the reaction of phenols with radicals is a process of significant interest. ustc.edu.cnresearchgate.net Quantum mechanical calculations can elucidate the mechanism, such as whether a reaction proceeds via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). ustc.edu.cn

For this compound, a likely reaction is the abstraction of the phenolic hydrogen by a radical. nih.gov Calculations can determine the activation energy for this process, providing a quantitative measure of the reaction rate. The transition state would be the transient molecular structure at the peak of the energy barrier between reactants and products. Understanding these pathways is crucial for predicting the compound's stability and its potential role in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netrsc.orgnih.gov These simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and their relative stabilities. The cyclohexyl ring can exist in various conformations, such as chair and boat forms, and MD simulations can predict the most populated conformations.

Furthermore, MD simulations are invaluable for studying the behavior of the molecule in solution. nih.gov By simulating the molecule surrounded by solvent molecules (e.g., water), one can investigate solvation effects, such as the formation of hydrogen bonds between the phenolic hydroxyl group and water molecules. This provides insights into the compound's solubility and how the solvent influences its conformational preferences.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Validation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. elsevierpure.comnih.govresearchgate.net It is particularly useful for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, DFT calculations can predict:

Infrared (IR) and Raman spectra: By calculating the vibrational frequencies of the molecule, DFT can generate theoretical IR and Raman spectra. researchgate.net The positions and intensities of the peaks can be correlated with specific molecular vibrations, such as the O-H stretch of the phenol group or the C-F stretches of the difluorocyclohexyl group.

Nuclear Magnetic Resonance (NMR) spectra: DFT can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in the molecule. These theoretical spectra can be a powerful tool for interpreting experimental NMR data and confirming the molecular structure.

UV-Visible spectra: By calculating the electronic transition energies, DFT can predict the absorption wavelengths in the UV-Visible spectrum. elsevierpure.com This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 2: Illustrative Predicted Spectroscopic Data

SpectroscopyParameterIllustrative Predicted Value
IRO-H stretching frequency~3600 cm⁻¹
¹³C NMRPhenolic C-O chemical shift~155 ppm
¹⁹F NMRCF ₂ chemical shift~ -90 to -110 ppm
UV-Visλ_max~275 nm

Note: These are illustrative values based on general knowledge of similar compounds. Specific experimental or computational data for this compound is not publicly available.

Machine Learning and Artificial Intelligence-Driven Approaches for Rational Material Design and Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. nih.govresearchgate.net These approaches can be trained on large datasets of known molecules and their properties to develop models that can predict the properties of new, unstudied molecules with high accuracy.

For a compound like this compound, ML models could be used to predict a wide range of properties, including:

Physicochemical properties: Such as boiling point, solubility, and partition coefficient.

Biological activity: By training on data from similar compounds, ML models could predict potential biological activities or toxicities.

Material properties: If this compound is considered for use in materials science, for example, in liquid crystals or polymers, ML could predict relevant properties like dielectric constant or glass transition temperature.

Environmental and Chemical Sustainability Aspects

Chemical Degradation and Transformation Pathways

The stability of the carbon-fluorine (C-F) bond makes fluorinated compounds like 4-(4,4-Difluorocyclohexyl)phenol persistent in the environment. nih.gov Understanding the pathways through which they might degrade is crucial for developing effective remediation strategies.

Oxidative defluorination is a key process in the breakdown of fluorinated aromatic compounds. The degradation of fluorinated liquid crystal monomers often involves advanced oxidation processes (AOPs), such as photocatalysis, which generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺). nih.govresearchgate.net

Studies on various fluorophenols have shown that the rate of degradation can decrease as the degree of fluorination increases, suggesting that the electron-withdrawing nature of fluorine atoms makes oxidation more difficult. nih.gov Enzymatic systems, such as those involving peroxidases, can also catalyze oxidative defluorination. The mechanism is thought to involve a catalytic triad (B1167595) of amino acids (Asp-His-Asp) that facilitates a nucleophilic attack on the carbon atom bonded to fluorine, leading to the release of the fluoride (B91410) ion. nih.gov

Table 1: Comparison of Degradation and Defluorination Rate Constants for Structurally Related Fluorinated Liquid Crystal Monomers (LCMs) in a P25/Photocatalytic Process

CompoundDegradation Rate Constant (k, h⁻¹)Defluorination Rate Constant (k, h⁻¹)Key Structural Features
BBDB (1,2-difluoro-benzene derivative)~0.837~0.279Two C-F bonds, bicyclohexyl, butenyl group
DPrCB (1,2-difluoro-benzene derivative)~0.279~0.254Two C-F bonds, bicyclohexyl, propyl group
TPrCB (1,2,3-trifluoro-benzene derivative)~0.322~0.164Three C-F bonds, bicyclohexyl, propyl group
ECTB (trifluoromethoxybenzene derivative)~0.123~0.140Trifluoromethoxy group, bicyclohexyl, ethyl group
This table is a composite representation based on findings from a study on various fluorinated LCMs to illustrate structure-reactivity relationships. nih.govsemanticscholar.org

Industrial wastewater from the production of chemicals like this compound can contain significant concentrations of phenolic compounds. pjoes.comnih.gov Catalytic oxidation is a promising strategy for treating such waste streams.

Several catalytic systems have proven effective for the degradation of general phenol (B47542) wastewater and can be adapted for fluorinated analogues:

Catalytic Wet Peroxide Oxidation (CWPO): This method uses catalysts to generate hydroxyl radicals from hydrogen peroxide to oxidize organic pollutants.

Catalytic Ozonation: Using catalysts like magnesium oxide (MgO) can enhance the efficiency of ozone in degrading phenols and their intermediates. acs.org This process can significantly reduce the Chemical Oxygen Demand (COD) of the wastewater. acs.org

Electrochemical Catalysis: This technique employs an electric current to drive oxidation reactions. Systems using graphite (B72142) electrodes with catalysts like ferric sulfate (B86663) and potassium permanganate (B83412) have achieved over 99% COD removal for phenol wastewater. nih.gov

Photocatalysis: As mentioned, semiconductor photocatalysts like titanium dioxide (P25) are effective in degrading fluorinated liquid crystal monomers under UV irradiation by generating ROS. nih.govresearchgate.net The efficiency of this process can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the wastewater. researchgate.net

Supercritical Water Gasification: This process uses water above its critical point (374 °C, 22.1 MPa) as a solvent to break down complex organic molecules into simpler gases like H₂ and CO₂. The addition of an alkali catalyst such as NaOH can increase the gas yield and H₂ fraction. pjoes.com

These strategies can be employed to break down the resilient structure of this compound in industrial effluents, often by transforming the organic pollutants into carbon dioxide, water, and mineral salts. researchgate.net

Green Chemistry Principles in Synthesis and Application

The traditional synthesis of cyclohexylphenols often involves the alkylation of phenol using cyclohexene (B86901) or cyclohexanol (B46403) with highly polluting mineral Brønsted acids as catalysts. researchgate.net This can lead to the formation of undesired by-products, such as poly-cyclohexyl-substituted phenols, and requires significant post-reaction processing, including neutralization steps that generate waste. researchgate.netgoogle.com

Modern approaches focus on improving selectivity and minimizing waste through advanced catalytic systems. The use of bifunctional catalysts, such as cobalt phosphide (B1233454) (Co₂P) supported on zeolites, allows for the one-pot synthesis of cyclohexylphenol via hydroalkylation. researchgate.net This method demonstrates high efficiency and selectivity, which in turn minimizes the waste associated with work-up procedures by avoiding additional acidification steps. researchgate.net Similarly, high-yield processes for related compounds like 4,4'-biphenol have been developed that focus on catalyst removal and reaction conditions that ensure a pure product with minimal by-products. google.com

The development of greener synthetic routes aims to replace hazardous reagents and solvents with more environmentally friendly alternatives. Key strategies include:

Use of Solid Acid Catalysts: Replacing corrosive mineral acids with recyclable solid catalysts like zeolites or siliceous materials (e.g., fuller's earth) can make the process safer and reduce waste. researchgate.netgoogle.com

Solvent Selection: Utilizing greener solvents is a cornerstone of sustainable chemistry. For related syntheses, deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, have been used successfully. derpharmachemica.comresearchgate.net The ease of recovery and reusability of DES makes the process more efficient and environmentally sound. derpharmachemica.com Water has also been explored as a safe reaction medium in some catalytic processes. researchgate.net

Process Intensification: Developing one-pot or cascade processes, where multiple reaction steps occur in a single reactor, can significantly reduce energy consumption, solvent use, and waste generation by eliminating the need to isolate and purify intermediate compounds. researchgate.net

The synthesis of the this compound core could potentially be achieved through a Friedel-Crafts alkylation of phenol. A green approach would involve using a recyclable solid acid catalyst instead of traditional Lewis acids like AlCl₃, which generate significant waste. The difluorocyclohexyl reactant itself could be synthesized via routes that prioritize atom economy and avoid hazardous reagents.

Biodegradation of Fluorinated Phenols: Chemical Aspects and Mechanisms

While highly fluorinated compounds are known for their persistence, biodegradation of less-fluorinated aromatics can occur, though often slowly. nih.govnih.gov The presence of other functional groups on the molecule, such as the hydroxyl group on the phenol, can provide an initial point of attack for microbial enzymes. mdpi.com

The biodegradation of phenolic compounds by microorganisms like Pseudomonas and Rhodococcus species is well-documented. nih.govresearchgate.net Phenol itself is typically degraded via one of two primary pathways after an initial hydroxylation to form catechol:

Ortho Cleavage Pathway: The aromatic ring of catechol is cleaved between the two hydroxyl groups.

Meta Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

For fluorinated phenols, the process is more complex. Studies with Rhodococcus strains have shown that these bacteria can perform oxidative defluorination, where the initial hydroxylation step removes a fluorine atom. researchgate.net The regioselectivity of this initial enzymatic attack can vary between different microbial species. researchgate.net

The biodegradation of this compound would likely be initiated by microbial phenol hydroxylases attacking the aromatic ring. This could lead to the formation of a fluorinated catechol derivative. Subsequent enzymatic action could proceed via ring cleavage, followed by further degradation of the aliphatic difluorocyclohexyl portion. However, the C-F bonds on the saturated cyclohexyl ring are generally more resistant to attack than those on an aromatic ring, posing a significant challenge for complete mineralization. The fluoride ions released during defluorination can also be toxic to microorganisms, potentially inhibiting the degradation process unless the microbes possess mechanisms to export the fluoride from the cell. nih.gov

Table 2: Key Enzymes and Microbial Genera in Phenol and Fluorinated Phenol Degradation

Enzyme/ProcessMicrobial GenusSubstrate(s)Degradation Pathway/MechanismReference(s)
Phenol Hydroxylase RhodococcusFluorophenolsCatalyzes oxidative defluorination during initial hydroxylation. researchgate.net
Catechol 1,2-Dioxygenase Pseudomonas, AlcaligenesCatecholOrtho ring cleavage. mdpi.com
Catechol 2,3-Dioxygenase Pseudomonas, AlcaligenesCatecholMeta ring cleavage. nih.govmdpi.com
Fluoroacetate Dehalogenase DelftiaFluoroacetateNucleophilic attack by an aspartate residue to cleave the C-F bond. nih.gov
Phenylphosphate Synthase/Carboxylase GeobacterPhenolAnaerobic degradation pathway, converting phenol to 4-hydroxybenzoate. nih.gov

Future Research Directions and Translational Opportunities

Integration of High-Throughput Experimentation and Data Science in Compound Discovery

The discovery and optimization of novel compounds and their synthetic routes are being revolutionized by High-Throughput Experimentation (HTE) and data science. HTE allows for the parallel execution of a vast number of experiments, accelerating research by efficiently screening multiple parameters like catalysts, solvents, and reaction conditions. nih.govyoutube.com This approach is particularly beneficial for complex chemical challenges, such as those found in organofluorine chemistry.

Future research on 4-(4,4-Difluorocyclohexyl)phenol and its derivatives would greatly benefit from HTE methodologies. For instance, in synthesizing derivatives, HTE could be employed to rapidly screen a large array of reaction partners and catalysts. nih.gov The "design-synthesis-test" cycle can be significantly shortened, conserving valuable starting materials and enabling faster identification of molecules with desired properties. youtube.com

Data science and machine learning algorithms can analyze the large datasets generated by HTE to identify patterns and build predictive models. youtube.com This synergy can guide the rational design of experiments, focusing on the most promising areas of chemical space. For example, an HTE workflow could be established to optimize the synthesis of this compound derivatives, with data analysis providing insights into structure-activity relationships.

Table 1: Illustrative High-Throughput Experimentation Array for a Cross-Coupling Reaction This table conceptualizes how HTE could be used to optimize the synthesis of a derivative of this compound by varying key reaction parameters.

WellCatalystLigandBaseSolvent
A1Pd(OAc)₂Q-PhosK₃PO₄Methanol
A2Pd(OAc)₂Q-PhosCs₂CO₃Dioxane
A3Pd(OAc)₂JohnPhosK₃PO₄Methanol
A4Pd(OAc)₂JohnPhosCs₂CO₃Dioxane
B1Pd₂(dba)₃Q-PhosK₃PO₄Methanol
B2Pd₂(dba)₃Q-PhosCs₂CO₃Dioxane
B3Pd₂(dba)₃JohnPhosK₃PO₄Methanol
B4Pd₂(dba)₃JohnPhosCs₂CO₃Dioxane

Rational Design of New Materials with Tailored Macroscopic Properties

The 4,4-difluorocyclohexyl motif is a compelling building block for the rational design of new materials. The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences and intermolecular interactions, which in turn dictate the macroscopic properties of a material. Strategic fluorination can create compounds with "polar hydrophobicity," a desirable trait in materials science and medicinal chemistry. beilstein-journals.org

Research into the this compound scaffold could lead to the development of novel liquid crystals, polymers, and other functional materials. The gem-difluoro group creates a strong local dipole moment. The orientation of these dipoles within a larger molecular assembly can be engineered to achieve specific dielectric properties. Computational modeling, such as the generation of electrostatic potential maps, can be used to predict how the difluorocyclohexyl group will influence molecular packing and properties. beilstein-journals.org For example, while the 1,3-difluoro substitution pattern on a cyclohexane (B81311) can create a facially polarized ring, the 1,4-substitution in the title compound presents a different symmetry and polarity profile that could be exploited in material design. beilstein-journals.org However, researchers must also consider that fluorination can sometimes introduce repulsive interactions that hinder close molecular packing, a factor that is critical for applications like organic photovoltaics. researchgate.net

Future work should involve synthesizing a library of derivatives based on this compound and systematically studying their physical properties (e.g., melting points, liquid crystalline phases, charge mobility) to establish clear structure-property relationships.

Exploration of Novel Reaction Mechanisms and Organofluorine Catalysis

The development of efficient and selective methods for synthesizing organofluorine compounds remains a central theme in modern chemistry. cas.cn While various fluorination techniques exist, challenges remain, especially in controlling regioselectivity and avoiding harsh reagents. beilstein-journals.org Future research should focus on exploring novel reaction mechanisms and catalytic systems for the synthesis and functionalization of this compound.

One promising avenue is the use of organocatalysis. nih.gov For instance, the hydrophenolation of gem-difluoroalkenes using an organic base as a catalyst is a "fluorine-retentive" reaction that creates β,β-difluorophenethyl arylethers. nih.gov This type of reaction mechanism, which avoids the addition or removal of fluorine, could be adapted for the synthesis of the this compound core or its analogs. The key is to use a catalyst with appropriate basicity to activate the phenol (B47542) for addition without causing subsequent elimination of hydrogen fluoride (B91410). nih.gov

Investigating new fluorination reagents and catalytic cycles is also crucial. The synthesis of the difluorocyclohexane ring often involves deoxyfluorination of a corresponding ketone. However, this can be challenging with enolizable substrates, sometimes leading to complex product mixtures. beilstein-journals.org Exploring milder and more efficient fluorinating agents or alternative synthetic routes that bypass such intermediates is a key research goal. This includes palladium-catalyzed reactions or novel multicomponent reactions that can construct the core structure in fewer steps. researchgate.netfigshare.com

Table 2: Comparison of Catalysts in Organocatalytic Hydrophenolation This table, based on findings for related reactions, illustrates how catalyst choice is critical and could be a focus for future optimization in reactions involving the this compound core.

CatalystpKa (in THF)Outcome of Reaction
TMG~16Inefficient deprotonation of phenol
TBD~21Efficient deprotonation and desired addition
Stronger Bases>21Potential decomposition of product via elimination

Potential for Emerging Technologies and Interdisciplinary Research Collaborations

The unique properties of this compound make it a candidate for various emerging technologies, necessitating collaborations across different scientific disciplines.

A significant opportunity lies in the field of medical imaging, particularly Positron Emission Tomography (PET). cas.cn Fluorine-18 is a widely used radionuclide for PET imaging. The development of efficient methods for the late-stage radiofluorination of complex molecules is a major research area. nih.gov A derivative of this compound could be designed as a potential PET imaging agent. This would involve developing a synthetic precursor suitable for radiofluorination and collaborating with radiochemists, pharmacologists, and medical researchers to evaluate its potential for imaging specific biological targets or pathways. nih.govnih.gov

In materials science, collaborations with physicists and engineers could explore the use of this compound or its polymeric derivatives in electronic devices. Fluorinated compounds are being investigated as n-type semiconductors. cas.cn The dielectric properties conferred by the difluorocyclohexyl group could also be valuable for applications in organic electronics.

Furthermore, the principle of "metabolic trapping," where fluorinated analogs of natural substrates are taken up and phosphorylated by cells but not further metabolized, is a powerful tool in biology. nih.gov Interdisciplinary research with biochemists could explore whether derivatives of this compound could act as inhibitors or probes for specific enzymes, leveraging the unique electronic nature of the C-F bond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4,4-Difluorocyclohexyl)phenol, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via fluorination of a cyclohexane precursor followed by coupling with a phenol derivative. For example, 4,4-difluorocyclohexanecarboxylic acid (a related precursor) can undergo esterification or amidation reactions to introduce the phenol moiety . Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine environments .
  • FTIR : Identification of phenolic O-H stretches (~3200 cm1^{-1}) and C-F vibrations (1100–1000 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclohexyl ring (e.g., chair vs. boat conformations) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Handle in a fume hood with nitrile gloves and PPE. Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes from different synthetic methods?

  • Methodological Answer :

  • Factorial Design : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify dominant factors influencing stereochemistry .
  • Computational Modeling : Use density functional theory (DFT) to compare energy barriers of competing pathways (e.g., axial vs. equatorial fluorine orientation) .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations .

Q. What experimental designs are suitable for studying the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.
  • Controlled Variables : Include humidity, oxygen levels, and light exposure to simulate real-world degradation pathways .

Q. How can computational methods predict physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :

  • Quantum Chemistry : DFT calculations (B3LYP/6-31G* basis set) to estimate dipole moments and polar surface areas.
  • Molecular Dynamics (MD) : Simulate solvation free energy in water/organic solvents using GROMACS or AMBER.
  • QSPR Models : Train neural networks on datasets of fluorinated phenols to predict logP and bioavailability .

Q. What strategies address discrepancies in reported solubility data across studies?

  • Methodological Answer :

  • Factorial Experiments : Systematically vary solvent polarity, temperature, and pH to map solubility curves.
  • Hansen Solubility Parameters (HSP) : Calculate δd_d, δp_p, and δh_h values to identify optimal solvents .
  • Standardization : Adopt OECD guidelines for shake-flask or HPLC-based solubility measurements to ensure reproducibility .

Q. How can factorial design optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Variable Screening : Test factors like catalyst type (Pd/C vs. Ni), reaction time, and stoichiometry using a 2k^k factorial design.
  • Response Surface Methodology (RSM) : Fit a quadratic model to identify optimal conditions (e.g., 72% yield at 80°C, 1.2 eq. catalyst) .

Methodological Tables

Table 1 : Key Analytical Techniques for this compound

TechniqueApplicationParameters/Conditions
HPLCPurity assessmentC18 column, 70:30 acetonitrile/H2_2O, 1 mL/min
19F^{19}\text{F} NMRFluorine environment analysis470 MHz, CDCl3_3, δ –120 to –140 ppm
X-ray diffractionStereochemical resolutionCu Kα radiation, 295 K, R factor <0.06

Table 2 : Computational Tools for Property Prediction

ToolApplicationOutput Metrics
COMSOL MultiphysicsSolubility simulationDiffusion coefficients, partition ratios
Gaussian 16DFT calculationsHOMO-LUMO gaps, Gibbs free energy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.